1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2-methylphenyl substituent at position 1 and a 4-phenylpiperazine moiety at position 2. The pyrrolidine-2,5-dione (succinimide) core is a critical pharmacophore in anticonvulsant agents, as demonstrated by its prevalence in compounds targeting voltage-sensitive sodium channels and serotonin receptors . This compound’s design leverages structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-7-5-6-10-18(16)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZWGNBJWNEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Substitution with 2-Methylphenyl Group:
Attachment of 4-Phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-phenylpiperazin-1-yl group is attached to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Scientific Research Applications
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
Role of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione moiety is indispensable for anticonvulsant activity. For example:
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (), which replace the heterocyclic ring with an acetamide chain, showed reduced efficacy compared to pyrrolidine-2,5-dione analogs .
- Compound 164 (N-[(4-phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione) exhibited potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests (ED₅₀ = 16.13 mg/kg and 133.99 mg/kg, respectively), outperforming valproate .
Substituent Effects
- 3-Trifluoromethylphenyl (Compound 6, ): This electron-withdrawing group conferred dual activity in MES and 6 Hz tests (ED₅₀ = 74.32 mg/kg) . 3,4-Dichlorophenyl (): Chlorine substituents increased binding to sodium channels but reduced solubility .
Piperazine Modifications :
Linker Optimization
- Methylene vs. Acetamide Linkers :
- Derivatives with three methylene linkers (e.g., Compound 9, ) showed superior MES and 6 Hz activity (ED₅₀ = 62.14–153.25 mg/kg) compared to acetamide-linked analogs .
- The target compound’s direct bond between pyrrolidine-2,5-dione and piperazine may balance rigidity and flexibility for receptor binding.
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural analogs.
Key Pharmacological Data
Biological Activity
1-(2-Methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C21H23N3O2/c1-16-7-9-18(10-8-16)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidine Core : The pyrrolidine core is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The 2-methylphenyl and 4-phenylpiperazin groups are introduced via nucleophilic substitution reactions under controlled conditions using strong bases and solvents like DMF .
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
Anticancer Properties
Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, in vitro tests demonstrated that the compound can induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens. It showed significant inhibitory effects on bacterial strains such as E. coli and S. aureus, suggesting potential as an antimicrobial agent .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in its effects on the central nervous system (CNS). Preliminary studies suggest it may act as a serotonin receptor modulator, which could have implications for treating depression and anxiety disorders .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Receptor Binding : The compound may interact with specific receptors (e.g., serotonin receptors), modulating their activity.
- Enzyme Inhibition : It might inhibit enzymes involved in cellular signaling pathways relevant to cancer and microbial resistance .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Study : A study involving various cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Neuropharmacological Assessment : Research focused on the compound's effect on serotonin receptors demonstrated a dose-dependent modulation of receptor activity, supporting its potential use in neuropharmacology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
